1,3-Bis(4-hydroxyphenyl)thiourea

Description

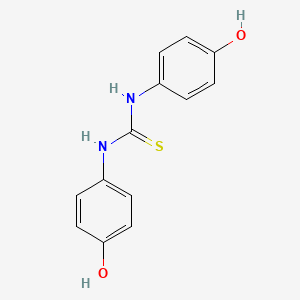

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-hydroxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMYTLVQRRPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355546 | |

| Record name | 1,3-bis(4-hydroxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473-33-2 | |

| Record name | 1,3-bis(4-hydroxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Route

The most common and accessible method for the synthesis of symmetrical diaryl thioureas involves the reaction of an aromatic amine with carbon disulfide. This approach is generally preferred over the use of the highly toxic and moisture-sensitive thiophosgene.

Reaction Scheme:

This reaction typically proceeds by the nucleophilic attack of the amino group of 4-aminophenol on the carbon atom of carbon disulfide, followed by the elimination of hydrogen sulfide. The reaction is often carried out in a suitable solvent and may be facilitated by a base or a coupling agent.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of symmetrical diaryl thioureas using carbon disulfide, adapted for the specific synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary to achieve optimal yields and purity.

Materials:

-

4-Aminophenol

-

Carbon Disulfide (CS₂)

-

Ethanol (or another suitable solvent like DMF)

-

Pyridine (or another base, optional)

-

Hydrochloric Acid (for workup)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (2.0 equivalents) in a suitable solvent such as ethanol.

-

To this solution, add carbon disulfide (1.0 equivalent) dropwise at room temperature with vigorous stirring. A catalytic amount of a base like pyridine can be added to facilitate the reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water or acidic water (dilute HCl) to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any unreacted starting materials and salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

-

Dry the purified product under vacuum to obtain the final compound.

Data Presentation

As specific experimental data for this compound is not available, the following table provides a template for the characterization data that should be collected for this compound.

| Property | Expected Data |

| Physical Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | To be determined experimentally |

| Yield (%) | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic protons and N-H and O-H protons |

| ¹³C NMR | Peaks corresponding to aromatic carbons and the thiocarbonyl carbon |

| IR (cm⁻¹) | Characteristic peaks for N-H, O-H, C=S, and aromatic C-H stretching |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity Pathway

Thiourea derivatives have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. While the specific mechanism of action for this compound is not documented, a hypothetical pathway illustrating a potential cytotoxic mechanism is presented below. This is a generalized representation and requires experimental validation for this specific compound.

Caption: Hypothetical pathway for potential cytotoxic activity.

Disclaimer: The information provided in this technical guide is for informational purposes only and is intended for use by qualified professionals. The synthesis of this compound should be carried out in a well-equipped laboratory with appropriate safety precautions. The biological activities and pathways described are general and may not be applicable to this specific compound without experimental verification.

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(4-hydroxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Bis(4-hydroxyphenyl)thiourea. It includes a summary of its chemical characteristics, detailed experimental protocols for their determination, and visualizations of key experimental workflows relevant to its synthesis and characterization.

Core Physicochemical Properties

This compound is an organic compound belonging to the thiourea class, which are characterized by the presence of a C=S group flanked by two nitrogen atoms. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2] The properties of thioureas differ significantly from their urea analogs, primarily due to the replacement of the carbonyl oxygen with a sulfur atom.[3]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1473-33-2 | [4] |

| Molecular Formula | C₁₃H₁₂N₂O₂S | Calculated |

| Molecular Weight | 260.31 g/mol | Calculated |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial physical property used to identify a compound and assess its purity.[5] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[6][7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[6]

-

Initial Determination: A rapid heating rate is used to get an approximate melting temperature.

-

Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][9]

Solubility Determination

Solubility provides insight into the structural features of a substance, such as polarity and the presence of functional groups, which is fundamental for crystallization, extraction, and chromatography.[10]

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents is used to classify the compound. Standard solvents include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[11][12]

-

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[11]

-

Stir or shake the mixture continuously for 60 seconds.[10]

-

Observe if the compound dissolves completely (soluble), partially, or not at all (insoluble).

-

-

Interpretation:

-

Water: Solubility indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper; an acidic pH may indicate a carboxylic acid or phenol, while a basic pH suggests an amine.[12][13]

-

5% NaOH: Solubility in base but not in water suggests an acidic functional group, such as a phenol.[12]

-

5% NaHCO₃: Solubility in this weak base indicates a relatively strong acid, like a carboxylic acid. Phenols are generally not acidic enough to dissolve.[11]

-

5% HCl: Solubility in acid suggests a basic functional group, most commonly an amine.[13]

-

Conc. H₂SO₄: Solubility (often with a color change) in cold, concentrated sulfuric acid suggests the presence of a functional group containing nitrogen, oxygen, or a site of unsaturation (alkene, alkyne, aromatic ring).[12]

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa values of the phenolic hydroxyl groups are of primary interest.

Methodology: Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values.[14]

-

Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent. For sparingly soluble compounds, aqueous-organic solvent mixtures (e.g., methanol-water) may be used.[14] A solution of at least 10⁻⁴ M is typically required.[14]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., carbonate-free NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[14][15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the inflection point of the curve where the slope is greatest.[14]

Alternative Methodology: UV-Vis Spectrophotometry

This method is suitable for compounds with a UV-active chromophore near the ionizable group and can be used with lower concentrations.[14]

-

Sample Preparation: A series of solutions of the compound are prepared in buffers of known pH values spanning the expected pKa range.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. This requires that the protonated and deprotonated forms of the molecule have distinct spectra.[14][15]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: General synthesis workflow for this compound.

Caption: Logical workflow for solubility-based classification of an organic compound.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:1473-33-2 | Chemsrc [chemsrc.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. scribd.com [scribd.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. m.youtube.com [m.youtube.com]

1,3-Bis(4-hydroxyphenyl)thiourea CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-hydroxyphenyl)thiourea, a symmetrical diaryl thiourea derivative with significant potential in various scientific domains. This document outlines its chemical and physical properties, synthesis protocols, and explores its potential biological activities, including its role as an enzyme inhibitor and antioxidant.

Core Compound Information

CAS Number: 1473-33-2[1]

Molecular Formula: C₁₃H₁₂N₂O₂S

Molecular Weight: 260.32 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of related thiourea derivatives can provide valuable insights.

| Property | Value | Source |

| Physical State | Expected to be a solid at room temperature. | General Knowledge |

| Melting Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. | General Knowledge |

| Appearance | Likely a white or off-white powder. | General Knowledge |

Synthesis of this compound

The synthesis of symmetrical diaryl thioureas can be achieved through several established methods. The most common approach involves the reaction of an aromatic amine with a thiocarbonyl source.

Experimental Protocol: Synthesis from 4-Aminophenol and Carbon Disulfide

This protocol is a general method adapted for the synthesis of this compound.

Materials:

-

4-Aminophenol

-

Carbon Disulfide (CS₂)

-

Ethanol

-

Pyridine (as a catalyst, optional)

-

Hydrochloric acid (for workup)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (2 equivalents) in ethanol.

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1 equivalent) dropwise at room temperature. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

Purification: The crude product is collected by filtration, washed with cold ethanol and water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Applications

Thiourea derivatives are a class of compounds known for a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] While specific studies on this compound are not extensively documented, the structural features suggest potential in several areas.

Enzyme Inhibition: Tyrosinase Inhibition

The presence of phenolic hydroxyl groups in this compound makes it a potential candidate for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Diarylthiourea derivatives have been shown to be potent tyrosinase inhibitors.[3][4][5][6][7]

Proposed Mechanism of Tyrosinase Inhibition:

The thiourea moiety can chelate the copper ions in the active site of tyrosinase, while the phenolic groups can mimic the substrate, L-tyrosine, leading to competitive inhibition.

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Anticancer Activity

Diarylthiourea derivatives have demonstrated significant potential as anticancer agents.[8][9][10][11] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[11] The cytotoxic effects of some diarylthiourea derivatives have been shown to be selective for cancer cells over normal cells.

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Activation of caspase cascades leading to programmed cell death.[11]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[11]

-

Inhibition of Signaling Pathways: Interference with pathways such as Raf/MEK/ERK, which are often dysregulated in cancer.[12]

Antioxidant Activity

The phenolic hydroxyl groups in this compound suggest that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help to mitigate oxidative stress implicated in various diseases. Several studies have highlighted the antioxidant potential of thiourea derivatives.[13][14][15]

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol provides a general method for assessing the antioxidant activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound and ascorbic acid in methanol. Prepare a stock solution of DPPH in methanol.

-

Assay: In a 96-well plate, add different concentrations of the test compound to the wells. Add a fixed volume of the DPPH solution to each well. A control well should contain only the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Data on Related Compounds

| Compound | Biological Activity | IC₅₀ Value | Source |

| 1,3-Bis(3,4-dichlorophenyl)thiourea | Antioxidant (ABTS) | 52 µg/mL | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity (SW620 cells) | 1.5 µM | [6] |

| Indole-thiourea derivative (4b) | Tyrosinase Inhibition | 5.9 µM | [7] |

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its structural features suggest a strong potential for various biological activities, particularly as an enzyme inhibitor and an anticancer agent. The synthetic routes are well-established, allowing for its preparation and further derivatization. While further research is needed to fully elucidate its specific biological profile and quantitative activity, this guide provides a solid foundation for future investigations into this promising molecule.

References

- 1. 1,3-Bis(4-hydroxyphenyl)urea | C13H12N2O3 | CID 253782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiourea [webbook.nist.gov]

- 3. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Symmetrically Substituted Thioureas: A Comprehensive Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetrically substituted thioureas, characterized by a central thiocarbonyl group flanked by two identical nitrogen-containing substituents, represent a versatile class of compounds with a broad spectrum of biological activities. Their relative ease of synthesis and the modular nature of their structure have made them attractive scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and antiviral properties. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Thiourea and its derivatives have garnered considerable attention for their diverse therapeutic potential, which is attributed to the presence of the C=S and N-H functional groups that can act as both hydrogen bond acceptors and donors, facilitating interactions with various biological targets.[1] This guide will delve into the specific activities, mechanisms of action, and the structure-activity relationships that govern the efficacy of symmetrically substituted thioureas.

Anticancer Activity

Symmetrically substituted thioureas have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the primary targets identified for the anticancer activity of certain thiourea derivatives is the RAS signaling pathway. The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth and differentiation, and mutations in RAS genes are among the most common drivers of human cancers.[2] Activated RAS proteins trigger downstream signaling cascades, most notably the RAF-MEK-ERK pathway, which promotes cell proliferation and survival.[2] Symmetrically substituted thioureas have been shown to interfere with this pathway, potentially by binding to RAS proteins and preventing their interaction with downstream effectors.[1][3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative symmetrically substituted thiourea derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Phenyl | A549 (Lung) | 15.2 | [1] |

| 2 | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | [1] |

| 3 | 4-Methoxyphenyl | HCT116 (Colon) | 12.1 | [1] |

| 4 | 2,4-Dichlorophenyl | PC-3 (Prostate) | 5.7 | [1] |

| 5 | 4-Nitrophenyl | K562 (Leukemia) | 9.8 | [1] |

| 6 | Naphthyl | HepG2 (Liver) | 7.3 | [1] |

Signaling Pathway: Inhibition of the RAS-RAF-MEK-ERK Cascade

The diagram below illustrates the proposed mechanism of action for symmetrically substituted thioureas in inhibiting the RAS-mediated signaling pathway.

References

Potential Therapeutic Targets of 1,3-Bis(4-hydroxyphenyl)thiourea: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-hydroxyphenyl)thiourea is a symmetrical diarylthiourea derivative with significant potential for therapeutic applications. While direct research on this specific molecule is limited, the broader class of thiourea derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This whitepaper consolidates the available data on related thiourea compounds and presents a comprehensive overview of the potential therapeutic targets of this compound. Particular attention is given to the anti-inflammatory and anticancer pathways, drawing parallels from structurally similar compounds. This document aims to serve as a foundational guide for researchers and professionals in the field of drug discovery and development, providing detailed experimental methodologies, quantitative data from related compounds, and visualizations of key signaling pathways to stimulate further investigation into this promising molecule.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea, an organosulfur compound, and its derivatives represent a versatile class of molecules with a broad range of biological activities. The presence of nitrogen and sulfur atoms allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles.[1][2] Research has consistently shown that thiourea derivatives possess significant potential as antibacterial, antioxidant, anticancer, and anti-inflammatory agents.[1] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in disease pathogenesis.

In the context of cancer, thiourea derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by targeting critical molecular pathways.[3] These pathways include the activation of caspases, modulation of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), and regulation of Vascular Endothelial Growth Factor (VEGF) secretion.[3] Furthermore, the antioxidant properties of certain thiourea derivatives contribute to their potential therapeutic effects by mitigating oxidative stress, a key factor in the pathophysiology of numerous diseases.

Potential Therapeutic Targets

Based on the activities of structurally related compounds, the primary therapeutic avenues for this compound are likely in the realms of anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

A study on RAW 264.7 macrophage cells demonstrated that 1,3-bis(p-hydroxyphenyl)urea significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator.[4] Furthermore, it downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The compound also reduces the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[4] A critical aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[4]

Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory properties and targets.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The anticancer potential of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Potential anticancer mechanisms for this compound, extrapolated from related compounds, include:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspases, a family of proteases essential for apoptosis.

-

Inhibition of NF-κB Pathway: As in inflammation, the NF-κB pathway is also a crucial player in cancer development and progression. Its inhibition can lead to decreased cancer cell survival and proliferation.

-

Modulation of Reactive Oxygen Species (ROS): Some thiourea derivatives can alter the levels of ROS in cancer cells, leading to oxidative stress and subsequent cell death.[3]

-

Inhibition of Angiogenesis: By suppressing the secretion of pro-angiogenic factors like VEGF, thiourea derivatives can potentially inhibit the formation of new blood vessels that supply tumors.[3]

Quantitative Data from Related Thiourea Derivatives

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the cytotoxic activities of other relevant thiourea derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [6] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [6] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | [6] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [6] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of thiourea derivatives. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., SW480, SW620, PC3, K-562) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiourea derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the thiourea derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To determine the effect of the compound on the expression and activation of proteins in the NF-κB signaling pathway.

Protocol:

-

Culture and treat cells as described for the NO production assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IKK, IκBα, p-p65, and p65 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Conclusion and Future Directions

This compound is a promising candidate for further investigation as a therapeutic agent, particularly for inflammatory diseases and cancer. The strong anti-inflammatory and potential anticancer activities of its structural analogs and the broader class of thiourea derivatives provide a solid rationale for its development.

Future research should focus on:

-

Synthesis and in vitro evaluation: The synthesis of this compound and its comprehensive in vitro testing against a panel of cancer cell lines and in inflammatory models is a critical next step.

-

Mechanism of action studies: Detailed molecular studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects, including the identification of its direct molecular targets.

-

In vivo efficacy and safety: Preclinical studies in animal models of inflammation and cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The information presented in this whitepaper provides a roadmap for the systematic investigation of this compound, a molecule with the potential to be developed into a novel therapeutic for significant unmet medical needs.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea [ouci.dntb.gov.ua]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

Initial Toxicity Screening of 1,3-Bis(4-hydroxyphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available toxicological data for 1,3-Bis(4-hydroxyphenyl)thiourea and its close structural analog, 1,3-bis(p-hydroxyphenyl)urea. To date, no dedicated initial toxicity screening studies have been published for this compound. The data presented herein for the urea analog serves as a surrogate to provide a preliminary toxicological profile.

Executive Summary

This technical guide provides an overview of the initial toxicity profile of this compound, drawing primarily from data on its urea analog, 1,3-bis(p-hydroxyphenyl)urea, due to the absence of direct studies on the thiourea compound. The available data suggests a low acute toxicity profile for the urea analog. This guide also explores the potential mechanisms of toxicity for thiourea derivatives, including genotoxicity and cytotoxicity, to provide a comprehensive initial assessment for research and drug development purposes.

Acute Toxicity Assessment of 1,3-bis(p-hydroxyphenyl)urea

An acute oral toxicity study on 1,3-bis(p-hydroxyphenyl)urea was conducted in female rats following OECD guidelines. The study found no mortality or significant signs of toxicity at doses up to 5000 mg/kg body weight, suggesting a low acute toxicity profile for this compound.[1][2]

Table 1: Acute Oral Toxicity of 1,3-bis(p-hydroxyphenyl)urea in Rats [1]

| Dose (mg/kg BW) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| 2000 | 5 | 0/5 | No significant signs observed |

| 5000 | 5 | 0/5 | No significant signs observed |

Table 2: Body Weight Changes in Rats Following Acute Oral Administration of 1,3-bis(p-hydroxyphenyl)urea

| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) |

| Control (CMC Na 0.5%) | 150.2 ± 5.3 | 165.4 ± 6.1 | 180.1 ± 7.2 |

| 2000 mg/kg | 151.5 ± 4.8 | 166.8 ± 5.5 | 181.3 ± 6.9 |

| 5000 mg/kg | 150.9 ± 5.1 | 165.9 ± 6.3 | 180.8 ± 7.5 |

| Data are presented as mean ± SD. No significant differences were observed between the treatment groups and the control group. |

Macroscopic and Microscopic Examination: At the end of the 14-day observation period, macroscopic examination of the organs of the rats treated with 1,3-bis(p-hydroxyphenyl)urea at doses of 2000 and 5000 mg/kg BW did not reveal any significant abnormalities in the heart, lungs, liver, kidneys, or spleen. Microscopic examination of these organs also showed no signs of toxicity when compared to the control group.

Potential Genotoxicity of Thiourea Derivatives

While no specific genotoxicity data exists for this compound, studies on thiourea (TU) itself indicate a potential for genotoxicity. The mechanism is believed to involve the formation of oxidized products.[3] S-oxygenation of thiourea can lead to the formation of formamidine sulfinate (FASA), which has been shown to be genotoxic in cultured mammalian cells.[3] This suggests that the thiourea moiety in this compound could potentially undergo similar bioactivation.

Potential Cytotoxicity of Diaryl Thiourea Derivatives

Various 1,3-disubstituted thiourea derivatives have been investigated for their cytotoxic effects, primarily in the context of anticancer research. These studies indicate that diaryl thiourea compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines.[4][5] The cytotoxic mechanisms may involve the activation of caspases, a decrease in NF-κB activation, and the suppression of vascular endothelial growth factor (VEGF) secretion.[5]

Experimental Protocols

The following protocols are adapted from the study on 1,3-bis(p-hydroxyphenyl)urea and can serve as a basis for designing initial toxicity studies for this compound.[1]

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

-

Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), approximately 8-12 weeks old.

-

Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.

-

Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions before the study begins.

-

Grouping and Dosing:

-

A control group receives the vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC Na).

-

Test groups receive a single oral dose of the test substance. Based on the data for the urea analog, starting doses of 2000 mg/kg and 5000 mg/kg can be considered. The substance is typically administered via oral gavage.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are made continuously for the first 4 hours after dosing and then daily for 14 days.

-

Body weights are recorded on Day 0 (before dosing), Day 7, and Day 14.

-

-

Pathology: At the end of the 14-day observation period, all animals are euthanized, and a gross necropsy is performed. Organs such as the liver, kidneys, heart, lungs, and spleen are examined macroscopically. For a more detailed analysis, these organs can be collected, weighed, and preserved for histopathological examination.

Visualizations

Proposed Genotoxicity Pathway of Thiourea

Caption: Proposed metabolic activation of thiourea leading to genotoxicity.

Experimental Workflow for Acute Oral Toxicity

Caption: Workflow for an acute oral toxicity study.

Potential Cellular Effects of Diaryl Thiourea Derivatives

Caption: Potential signaling pathways affected by diaryl thiourea derivatives.

Conclusion and Future Directions

The initial toxicological assessment, based on data from the structurally similar 1,3-bis(p-hydroxyphenyl)urea, suggests that this compound is likely to have a low acute oral toxicity. However, the potential for genotoxicity and cytotoxicity, as indicated by studies on other thiourea derivatives, warrants further investigation.

For a comprehensive understanding of the safety profile of this compound, the following studies are recommended:

-

Acute Oral Toxicity: A formal study following OECD guidelines to confirm the LD50 and identify any acute toxic effects.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test) to assess the mutagenic and clastogenic potential.

-

In Vitro Cytotoxicity: Evaluation of cytotoxicity in relevant cell lines to determine the IC50 values and elucidate the mechanisms of cell death.

-

Repeated Dose Toxicity: A 28-day or 90-day repeated dose toxicity study to identify potential target organs and assess the effects of long-term exposure.

The insights from these studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea [ouci.dntb.gov.ua]

- 3. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,3-Bis(4-hydroxyphenyl)thiourea as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives are a well-established class of compounds known for their diverse biological activities, including the inhibition of various enzymes. The core thiourea scaffold (S=C(NH2)2) serves as a versatile template for the design of potent and selective enzyme inhibitors. This document provides an overview of the potential application of 1,3-Bis(4-hydroxyphenyl)thiourea as an enzyme inhibitor, based on the activity of structurally related compounds. While direct inhibitory data for this compound is not extensively available in the current literature, the presence of the bis-aryl thiourea moiety suggests potential activity against enzymes such as tyrosinase and urease. These application notes summarize the known inhibitory activities of related compounds and provide detailed protocols for researchers to evaluate the efficacy of this compound.

Potential Enzyme Targets and Mechanism of Action

Based on studies of analogous bis-aryl thiourea derivatives, this compound may exhibit inhibitory effects on the following enzymes:

-

Tyrosinase: A key enzyme in melanin biosynthesis, tyrosinase catalyzes the oxidation of phenols.[1] Thiourea-containing compounds are known to inhibit tyrosinase, often through a non-competitive mechanism where the thiourea moiety interacts with the copper ions in the enzyme's active site.[2][3] The presence of phenolic hydroxyl groups in this compound could also contribute to its interaction with the enzyme.

-

Urease: This enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide and is a virulence factor in some pathogenic bacteria.[4] Thiourea derivatives can act as substrate-like inhibitors of urease.[5] The inhibition mechanism is believed to involve the interaction of the thiocarbonyl group with the nickel ions in the urease active site.[6]

Data Presentation: Inhibitory Activity of Related Bis-Aryl Thiourea Derivatives

The following table summarizes the inhibitory activities of various bis-aryl thiourea derivatives against tyrosinase and urease, providing a basis for hypothesizing the potential activity of this compound.

| Compound Name | Target Enzyme | IC50 / Ki Value | Reference |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | Urease | IC50: 1.55 ± 0.0288 µM | [7][8][9] |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | Urease | IC50: 1.66 ± 0.0179 µM | [7] |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide | Urease | IC50: 1.69 ± 0.0162 µM | [7] |

| A bis-thiourea derivative with chlorine substituents (Compound 4 in study) | Tyrosinase | Outperformed kojic acid (standard) | [10][11] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant Activity (ABTS radical scavenging) | IC50: 52 µg/mL | [12] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant Activity (DPPH assay) | IC50: 45 µg/mL | [12] |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory potential of this compound against tyrosinase and urease.

Protocol 1: Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.

-

Prepare a stock solution of kojic acid in DMSO for use as a positive control.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a negative control, and kojic acid as a positive control) to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Protocol 2: Urease Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on urease activity.

Materials:

-

Jack Bean Urease (EC 3.5.1.5)

-

Urea

-

This compound

-

Thiourea (positive control)

-

Phosphate buffer (100 mM, pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.

-

Prepare a stock solution of thiourea in DMSO for use as a positive control.

-

Prepare the phenol-nitroprusside and alkaline hypochlorite reagents for ammonia detection.

-

-

Assay Protocol:

-

In a 96-well plate, add 10 µL of the test compound solution (or DMSO as a negative control, and thiourea as a positive control) to each well.

-

Add 10 µL of the urease solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of the urea solution to each well and incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 70 µL of the phenol-nitroprusside reagent and 110 µL of the alkaline hypochlorite reagent to each well.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

The amount of ammonia produced is proportional to the absorbance.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Caption: General workflow for in vitro enzyme inhibition assays.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application of 1,3-Disubstituted Thiourea Derivatives in Cancer Cell Line Studies

A focus on promising analogs in the absence of specific data for 1,3-Bis(4-hydroxyphenyl)thiourea

Initial research indicates a lack of specific published studies on the application of this compound in cancer cell line investigations. However, a significant body of research exists for structurally related 1,3-disubstituted thiourea derivatives, demonstrating their potential as anticancer agents. This document provides a comprehensive overview of the application of these related compounds in cancer cell line studies, including their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to 1,3-Disubstituted Thioureas as Anticancer Agents

Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their structural diversity and broad spectrum of biological activities.[1] The 1,3-disubstituted thiourea scaffold, in particular, has been the subject of extensive investigation, with numerous studies highlighting its potent cytotoxic effects against various cancer cell lines.[1][2] These compounds often exert their anticancer effects by inducing apoptosis, modulating key signaling pathways involved in cell proliferation and survival, and inhibiting enzymes crucial for cancer progression.[1][3]

Mechanism of Action

The anticancer activity of 1,3-disubstituted thiourea derivatives is often multifactorial, involving the modulation of several key cellular processes:

-

Induction of Apoptosis: A primary mechanism by which these compounds induce cancer cell death is through the activation of the apoptotic cascade. Studies have shown that treatment with various 1,3-disubstituted thioureas leads to an increase in the expression of pro-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis.[1][3]

-

Cell Cycle Arrest: Some thiourea derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from proliferating.[1]

-

Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and K-Ras pathways.[2][3] By inhibiting these pathways, they can suppress tumor growth and survival.

-

Enzyme Inhibition: Certain thiourea derivatives have been found to inhibit the activity of enzymes that play a crucial role in cancer development and progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2) and histone deacetylases (HDACs).[2][4]

Quantitative Data Summary

The cytotoxic effects of various 1,3-disubstituted thiourea derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several representative 1,3-disubstituted thiourea derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [2] |

| SW620 (Colon) | 1.5 | [2] | |

| K562 (Leukemia) | 6.3 | [2] | |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [5] |

| N,N'-diphenylthiourea derivative | MCF-7 (Breast) | 338.33 ± 1.52 | [1] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [5] |

| 1-Aryl-3-(pyridin-2-yl) substituted thiourea derivative | MCF-7 (Breast) | 1.3 | [5] |

| SkBR3 (Breast) | 0.7 | [5] | |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | |

| HepG2 (Liver) | 1.74 | ||

| MCF-7 (Breast) | 7.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of 1,3-disubstituted thiourea derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate overnight at 37°C.[1]

-

Compound Treatment: Expose the cells to various concentrations of the thiourea derivative (e.g., 50 to 1000 µM) for 24 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).

Protocol:

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the thiourea derivative for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiourea derivatives on signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, NF-κB).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the application of 1,3-disubstituted thiourea derivatives in cancer research.

Figure 1: General mechanisms of anticancer action for 1,3-disubstituted thiourea derivatives.

Figure 2: Experimental workflow for a typical MTT cell viability assay.

Figure 3: Simplified signaling pathways affected by some 1,3-disubstituted thiourea derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jppres.com [jppres.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols for Antioxidant Assays of 1,3-Bis(4-hydroxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxyphenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, antibacterial, antiviral, and anticancer properties. The antioxidant potential of these compounds is attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

These application notes provide a comprehensive guide for researchers to perform common antioxidant assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant capacity of this compound. Detailed experimental protocols, data presentation guidelines, and diagrammatic representations of workflows are included to facilitate accurate and reproducible research.

Mechanism of Antioxidant Action

The antioxidant activity of thiourea derivatives, including this compound, is primarily attributed to the presence of the thiourea moiety (-NH-C(S)-NH-) and the hydroxyl (-OH) groups on the phenyl rings. The proposed mechanisms of action include:

-

Hydrogen Atom Transfer (HAT): The N-H and O-H protons can be donated to free radicals, thereby neutralizing them. The resulting radical on the thiourea derivative is stabilized by resonance.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical, forming a radical cation.

Theoretical studies suggest that for many thiourea derivatives, the HAT mechanism is the more favorable pathway for scavenging free radicals.[1]

Data Presentation

Table 1: DPPH Radical Scavenging Activity of Structurally Related Thiourea Derivatives

| Compound | IC50 (mM) | Reference |

| 1,3-Diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | [1] |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | [1] |

Table 2: ABTS Radical Cation Scavenging Activity of Structurally Related Thiourea Derivatives

| Compound | IC50 (mM) | Reference |

| 1,3-Diphenyl-2-thiourea (DPTU) | 0.044 ± 0.001 | [1] |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 2.400 ± 0.021 | [1] |

Experimental Protocols

The following are detailed protocols for performing the DPPH, ABTS, and FRAP antioxidant assays with this compound.

Synthesis of this compound (Proposed Method)

While a specific detailed protocol for the synthesis of this compound was not found in the searched literature, a general and plausible method based on the reaction of an isothiocyanate with an amine can be proposed. A common route for synthesizing symmetrical thioureas involves the reaction of an amine with carbon disulfide.

Materials:

-

4-Aminophenol

-

Carbon disulfide (CS₂)

-

Ethanol

-

Pyridine (as a catalyst, optional)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2 molar equivalents of 4-aminophenol in ethanol.

-

Addition of Carbon Disulfide: To the stirred solution, add 1 molar equivalent of carbon disulfide dropwise at room temperature.

-

Reaction: The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, is expected to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then washed with distilled water.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals of this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and prepare it fresh.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the sample solution, standard solution, or methanol (as a blank) to the respective wells.

-

Mix well and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution:

-

On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, ensuring it is miscible with the assay medium).

-

Prepare a series of dilutions from the stock solution.

-

Prepare a similar dilution series for the positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of the sample solution, standard solution, or solvent (as a blank) to the respective wells.

-

Mix well and incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution with the solvent.

-

A_sample is the absorbance of the ABTS•+ solution with the sample or standard.

-

-

IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentrations.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

This compound

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Sodium acetate

-

Acetic acid

-

Hydrochloric acid (HCl)

-

Ferrous sulfate (FeSO₄·7H₂O) as a standard

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions:

-

300 mM Acetate buffer (pH 3.6): Dissolve sodium acetate in distilled water and adjust the pH with acetic acid.

-

10 mM TPTZ solution in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution in distilled water.

-

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP working solution to 37°C before use.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a standard curve using different concentrations of ferrous sulfate (e.g., 100 to 2000 µM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the FRAP working solution to each well.

-

Add 20 µL of the different concentrations of the sample solution, standard solution, or solvent (as a blank) to the respective wells.

-

Mix well and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at 593 nm.

-

Calculation:

-

Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents or in µmol Fe²⁺/g of the sample.

-

Diagrams

References

Techniques for Evaluating the Anti-Proliferative Activity of Novel Compounds: Application Notes and Protocols

Introduction

The evaluation of anti-proliferative activity is a cornerstone in the discovery and development of novel therapeutic agents, particularly in oncology. Anti-proliferative compounds act by inhibiting cell growth, often by interfering with essential cellular processes like DNA replication, cell division, or key signaling pathways. A robust assessment of a compound's ability to halt cell proliferation is the critical first step in its preclinical evaluation.

This document provides detailed protocols for common in vitro assays used to quantify anti-proliferative effects. These methods are selected for their reliability, scalability, and relevance in a drug discovery setting. The assays covered include metabolic assays (MTT), total protein assays (SRB), and long-term clonogenic survival assays. Additionally, key signaling pathways that regulate cell proliferation are illustrated to provide context for potential mechanisms of action.

In Vitro Anti-Proliferative Assays

A variety of in vitro assays are available to measure the anti-proliferative effects of novel compounds. These assays typically rely on colorimetric, fluorometric, or luminescent readouts to determine the number of viable cells after a period of treatment. The choice of assay can depend on the compound's mechanism of action, the cell type, and the desired throughput.

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[3]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell proliferation assay.

Protocol: MTT Assay

Principle: Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[3] The amount of formazan is quantified spectrophotometrically, and the signal correlates with the number of viable cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well flat-bottom tissue culture plates

-

Novel compound stock solution

-

MTT Labeling Reagent (e.g., 5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Prepare a cell suspension and seed a specific number of cells (see Table 1) in 100 µL of culture medium into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Add the desired concentrations to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[2]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[2]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[2]

-

Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[2]

-

Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm.[2]

Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[4] The method relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[5]

Experimental Workflow: SRB Assay

Caption: Workflow for the SRB cell proliferation assay.

Protocol: SRB Assay

Principle: The SRB dye binds to cellular proteins in a concentration-dependent manner. After removing unbound dye, the protein-bound dye is solubilized and quantified by measuring its absorbance, which provides a proxy for total cell mass.[6]

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well flat-bottom tissue culture plates

-

Novel compound stock solution

-

Trichloroacetic acid (TCA), 50% (w/v) cold solution

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[7]

-

Acetic acid solution (1% v/v)

-

Tris base solution (10 mM)

-

Microplate spectrophotometer

Procedure: